2-Bromo-N-(2,5-difluorophenyl)butanamide is a chemical compound characterized by its unique structure and properties. It is classified under the category of substituted amides, specifically as a bromo-substituted butanamide derivative. The compound is notable for its potential applications in medicinal chemistry and biological research.
The compound has the following identifiers:
It is sourced from various chemical suppliers and databases, including BenchChem and PubChem, which provide detailed information on its synthesis and applications .
The synthesis of 2-bromo-N-(2,5-difluorophenyl)butanamide typically involves the bromination of N-(2,5-difluorophenyl)butanamide. The bromination process requires careful control of reaction conditions to achieve selective substitution at the desired position. Common methods include:
Industrial production methods are less documented but generally follow similar principles, focusing on large-scale bromination processes that ensure high efficiency .
The molecular structure of 2-bromo-N-(2,5-difluorophenyl)butanamide features a butanamide backbone with a bromine atom and a difluorophenyl group attached.
The InChI representation provides additional structural insights:
2-Bromo-N-(2,5-difluorophenyl)butanamide can participate in various chemical reactions:
The products formed from these reactions depend on the specific conditions used.
The mechanism of action for 2-bromo-N-(2,5-difluorophenyl)butanamide involves its interaction with biological targets. The bromine atom enhances its reactivity while the difluorophenyl group affects its binding affinity to proteins. This compound may influence various cellular processes by modulating protein functions through these interactions.
Relevant data regarding melting point, boiling point, or specific heat capacity are not extensively documented but can be inferred from similar compounds in its class .
2-Bromo-N-(2,5-difluorophenyl)butanamide has several scientific uses:
The selective α-bromination of butanoyl precursors represents the foundational step in synthesizing 2-bromo-N-(2,5-difluorophenyl)butanamide (CAS 1119452-44-6, C₁₀H₁₀BrF₂NO). This transformation demands precise regiocontrol to prevent polybromination or backbone rearrangement. Commercial and patented routes typically employ N-bromosuccinimide (NBS) or molecular bromine (Br₂) in halogenated solvents under anhydrous conditions at 0–5°C [1] [6]. The electron-withdrawing nature of the amide carbonyl facilitates enolate formation, which undergoes electrophilic attack by bromine. Stoichiometric studies indicate that 1.05–1.10 equivalents of brominating agent optimize mono-substitution while minimizing di-brominated byproducts (<5%) [6]. For the 2,5-difluoroaniline derivative, the ortho-fluorine substituent sterically hinders the amide nitrogen, reducing competitive N-bromination – a common challenge in analogous non-fluorinated systems . Post-bromination, aqueous workup with sodium thiosulfate quenches excess bromine, and crystallization from heptane/ethyl acetate mixtures yields the α-brominated intermediate with >95% purity [3].
Table 1: Brominating Agents and Performance Metrics
Brominating Agent | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
NBS | CCl₄ | 0–5 | 2.0 | 88 |
Br₂ | CH₂Cl₂ | 0–5 | 1.5 | 92 |
Br₂ | Glacial Acetic Acid | 0–5 | 1.0 | 95 |
Amide coupling between 2-bromobutanoyl bromide and 2,5-difluoroaniline constitutes the critical bond-forming step. Two predominant methodologies exist: Schotten-Baumann acylation and activated ester coupling. In the Schotten-Baumann approach, 2-bromobutanoyl bromide reacts with 2,5-difluoroaniline in a biphasic system (dichloromethane-water) with sodium carbonate as base at 0°C, achieving 70–75% yield [3] . Limitations include hydrolysis sensitivity and emulsion formation during extraction. Alternatively, pre-activation of the acid with N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) generates an acylating species that reacts efficiently with the aniline nucleophile. HATU-mediated coupling in dimethylformamide (DMF) at 25°C with N,N-diisopropylethylamine (DIPEA) affords yields exceeding 85% while suppressing racemization [7]. Crucially, the electron-deficient 2,5-difluoroaniline requires extended reaction times (8–12 hours) compared to non-fluorinated analogues due to reduced nucleophilicity imparted by the ortho-fluorine atom .
Solvent polarity and protic character profoundly influence reaction kinetics and byproduct profiles. Non-polar solvents (toluene, hexanes) favor Schotten-Baumann conditions but suffer from sluggish aniline reactivity. Polar aprotic solvents like DMF or acetonitrile enhance both nucleophile solubility and carboxylate activation energy but risk O-acylation side products. Systematic screening reveals dichloromethane (DCM) as optimal for EDC-mediated couplings, delivering 82% isolated yield at 0°C [7]. Catalytically, 4-dimethylaminopyridine (DMAP) at 5 mol% accelerates acylation by 3-fold via nucleophilic catalysis, while triethylamine (TEA) serves as both base and phase-transfer agent in biphasic systems [2] . For HATU couplings, DIPEA outperforms TEA due to superior solubility and reduced β-elimination tendencies.
Table 2: Solvent and Catalyst Impact on Amidation Yield
Solvent | Catalyst/Base | Coupling Agent | Temperature (°C) | Yield (%) |
---|---|---|---|---|
Dichloromethane | TEA (2.0 eq) | EDC·HCl | 0 | 78 |
DMF | DIPEA (2.5 eq) | HATU | 25 | 87 |
Acetonitrile | DMAP (0.05 eq) | None (Schotten-Baumann) | 0 | 72 |
Toluene | Na₂CO₃ (aq) | None (Schotten-Baumann) | 0 | 68 |
Scalable production of 2-bromo-N-(2,5-difluorophenyl)butanamide necessitates adaptations for throughput, safety, and purification efficiency. Continuous flow bromination addresses exothermic risks: A solution of N-(2,5-difluorophenyl)butanamide in acetic acid merges with Br₂ in DCM within a microreactor (residence time: 90 seconds), enabling rapid heat dissipation and 95% conversion at 10 kg/day scale [6]. Downstream amidation employs telescoped crystallization: Crude α-brominated acid extracts into MTBE, then directly reacts with 2,5-difluoroaniline via EDC coupling without intermediate drying. This reduces solvent consumption by 40% versus batch processing [3]. Final purification leverages anti-solvent precipitation: Concentrated product solution in ethyl acetate admits heptane at 5°C, yielding pharmaceutical-grade solid (99.5% HPLC purity) with consistent polymorphic Form I [1] [3]. Commercial suppliers (e.g., Santa Cruz Biotechnology) validate this protocol, offering 500 mg batches at $135.00 with certified analytical data [3].
Table 3: Scalable Synthesis Parameters and Outcomes
Process Step | Scale (kg) | Key Parameters | Cycle Time (h) | Purity (%) |
---|---|---|---|---|
Flow Bromination | 10 | 90 s residence, 0°C, AcOH:DCM (3:1) | 0.25 | 95.0 |
Telescoped Amidation | 8 | MTBE, EDC·HCl/DMAP, 0°C → 25°C | 12 | 98.2 |
Anti-solvent Crystallization | 15 | Ethyl acetate/heptane (1:5), 5°C | 4 | 99.5 |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2